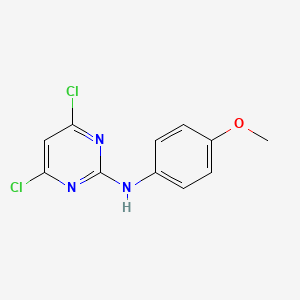

4,6-二氯-N-(4-甲氧基苯基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . It is a compound that has been used in the synthesis of various derivatives for the inhibition of Aurora kinase A .

Synthesis Analysis

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives involves various methods. One such method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .科学研究应用

合成与药理筛选

4,6-二氯-N-(4-甲氧基苯基)嘧啶-2-胺已合成并筛选药理活性。在一项研究中,包括4-(4-甲氧基苯基)-6-苯基嘧啶-2-胺的化合物显示出显着的抗炎活性,突出了其在药物化学中的潜力(Kumar, Drabu, & Shalini, 2017)。

化学反应性和生物学评价

该化合物也是构建各种含氮杂环化合物(如吡唑、嘧啶和二氮杂卓)的构建模块。其化学行为已被广泛研究,包括其与伯胺和杂环胺的反应,证明了其在合成化学中的多功能性(Farouk, Ibrahim, & El-Gohary, 2021)。

石油工业中的腐蚀缓解

在材料科学领域,该化合物的衍生物,如MPA[4,6-双(4-甲氧基苯基)嘧啶-2-胺],已显示出对石油井和管道中使用的钢材具有显着的缓蚀能力。该应用对石油工业具有重要意义,提供了一种保护基础设施的方法(Sarkar et al., 2020)。

抗真菌应用

另一个重要应用是在抗真菌剂领域。4,6-二氯-N-(4-甲氧基苯基)嘧啶-2-胺的特定衍生物已合成并测试了其对曲霉和黑曲霉等真菌的抗真菌作用,显示出有希望的结果(Jafar et al., 2017)。

抗肿瘤活性

已研究了从该嘧啶衍生物合成新化合物的抗肿瘤特性。此类研究表明其在开发新型抗癌药物方面的潜力(Grigoryan et al., 2008)。

抗血管生成治疗的潜力

已研究了该化合物的衍生物的抗血管生成作用,这是癌症治疗中的一个关键方面。理论研究表明,某些衍生物可以有效地结合到VEGFR-2激酶,这是抗血管生成治疗中的一个重要靶点(Jafar & Hussein, 2021)。

树枝状聚合物合成

在聚合物科学中,该化合物已被用作合成树枝状聚合物的构建模块。这些树枝状聚合物是需要刚性结构和抵抗施加条件的应用的候选物,说明了其在材料科学中的用途(Maes, Amabilino, & Dehaen, 2003)。

未来方向

The future directions for the research and development of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their anticancer properties, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The structure-activity relationship calculations could also be further explored to increase the activity of these compounds .

作用机制

Target of Action

The primary target of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is associated with various types of cancer .

Mode of Action

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a crucial step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (27011 g/mol) and structure suggest it may have suitable properties for bioavailability .

Result of Action

The inhibition of AURKA by 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine leads to a reduction in clonogenicity, or the ability of cells to form colonies . Additionally, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, key steps in the process of apoptosis .

属性

IUPAC Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-17-8-4-2-7(3-5-8)14-11-15-9(12)6-10(13)16-11/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXBVRBVFBWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)